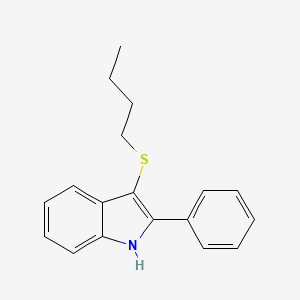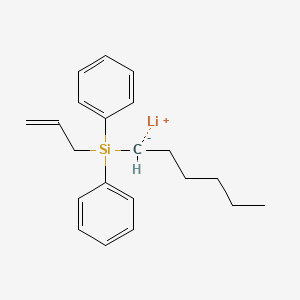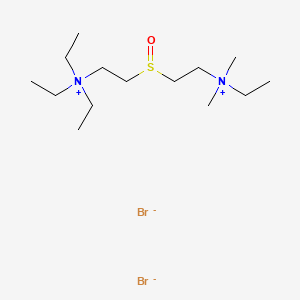![molecular formula C20H31ClO2S B14510228 2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride CAS No. 63747-06-8](/img/structure/B14510228.png)
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride is an organic compound that features a phenolic antioxidant moiety, which is often used in various chemical and industrial applications. This compound is known for its stability and effectiveness in preventing oxidation, making it valuable in multiple fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hexanoyl chloride in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride.
Solvents: Organic solvents like dichloromethane or chloroform are often used.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and hexanoyl chloride.
Reaction Control: Automated systems to maintain optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties in biological systems.
Medicine: Explored for potential therapeutic uses due to its antioxidant activity.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are involved in various oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
Uniqueness
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride is unique due to its specific structure, which combines a phenolic antioxidant with a hexanoyl chloride moiety. This combination enhances its stability and effectiveness as an antioxidant compared to similar compounds.
特性
CAS番号 |
63747-06-8 |
|---|---|
分子式 |
C20H31ClO2S |
分子量 |
371.0 g/mol |
IUPAC名 |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoyl chloride |
InChI |
InChI=1S/C20H31ClO2S/c1-8-9-10-16(18(21)23)24-13-11-14(19(2,3)4)17(22)15(12-13)20(5,6)7/h11-12,16,22H,8-10H2,1-7H3 |
InChIキー |
PCMOLQZNWCDJFU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)Cl)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)

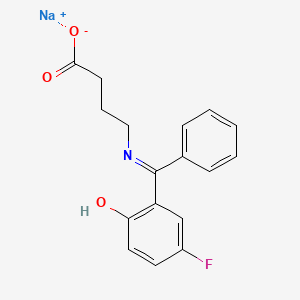
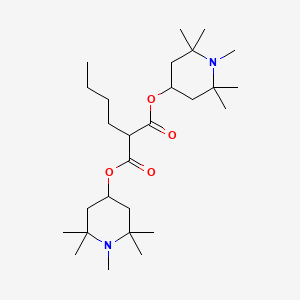
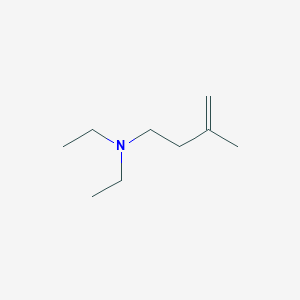
![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)
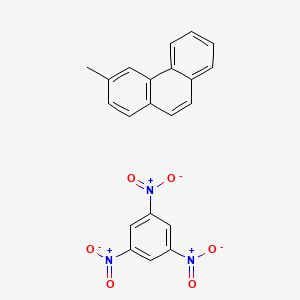
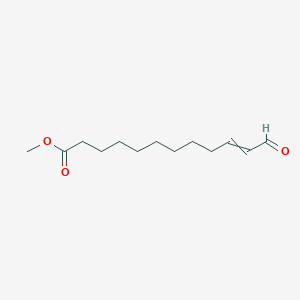
![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)
![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
